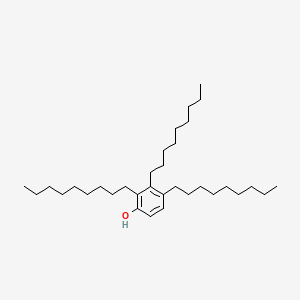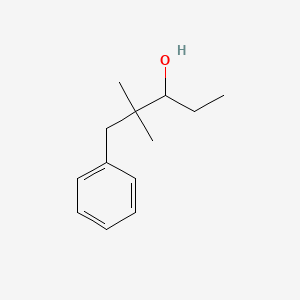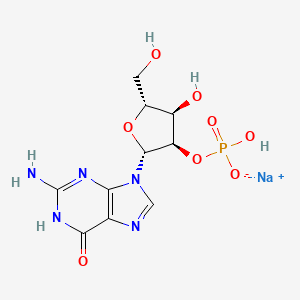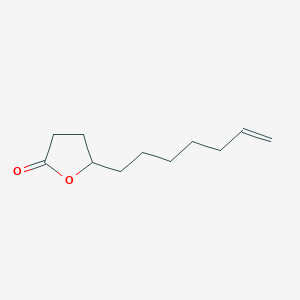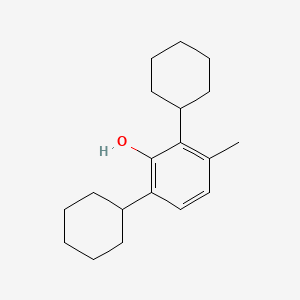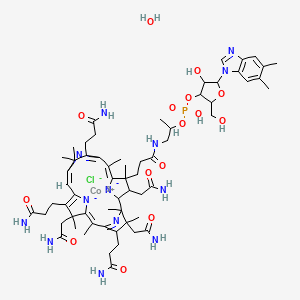![molecular formula C16H17BrClNO B12656751 2-[Benzyl(methyl)amino]-1-(4-bromophenyl)ethanone hydrochloride CAS No. 6291-68-5](/img/structure/B12656751.png)
2-[Benzyl(methyl)amino]-1-(4-bromophenyl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 8567 is a chemical compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 8567 involves specific reaction conditions and reagents. The detailed synthetic routes are often proprietary, but general methods include the use of specific catalysts and controlled environments to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of NSC 8567 typically involves large-scale chemical reactors and stringent quality control measures. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 8567 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts.
Common Reagents and Conditions
Common reagents used in reactions involving NSC 8567 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The conditions for these reactions vary but often include controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from reactions involving NSC 8567 depend on the specific reaction conditions and reagents used. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
NSC 8567 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: NSC 8567 is used in studies involving cellular processes and molecular interactions.
Medicine: The compound is investigated for its potential therapeutic effects and as a tool in drug development.
Industry: NSC 8567 is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of NSC 8567 involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to NSC 8567 include other chemical reagents and standards used in scientific research. These compounds often share similar structures or functional groups, making them useful for comparative studies.
Uniqueness
NSC 8567 is unique in its specific properties and applications. Its distinct chemical structure allows it to interact with molecular targets in ways that other compounds cannot, making it a valuable tool in various fields of research.
Conclusion
NSC 8567 is a versatile compound with significant potential in scientific research Its unique properties and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry
Eigenschaften
CAS-Nummer |
6291-68-5 |
|---|---|
Molekularformel |
C16H17BrClNO |
Molekulargewicht |
354.7 g/mol |
IUPAC-Name |
2-[benzyl(methyl)amino]-1-(4-bromophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C16H16BrNO.ClH/c1-18(11-13-5-3-2-4-6-13)12-16(19)14-7-9-15(17)10-8-14;/h2-10H,11-12H2,1H3;1H |
InChI-Schlüssel |
LAGAJRAGHRDAIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC=C1)CC(=O)C2=CC=C(C=C2)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



